Benzene, 1,1'-oxybis[4-[(4-chlorophenyl)sulfonyl]-
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Overview
Description
Benzene, 1,1’-oxybis[4-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the molecular formula C24H16Cl2O5S2 and a molecular weight of 519.41 . This compound is known for its unique structure, which includes two benzene rings connected by an oxygen atom and substituted with chlorophenyl sulfonyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[4-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-oxybis[4-[(4-chlorophenyl)sulfonyl]- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-oxybis[4-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfone compounds, and sulfide compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, 1,1’-oxybis[4-[(4-chlorophenyl)sulfonyl]- is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-oxybis[4-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-: This compound has a similar structure but lacks the oxygen bridge between the benzene rings.
Bis(4-chlorophenyl)sulfone: Another similar compound with two chlorophenyl groups attached to a sulfone moiety.
Uniqueness
Benzene, 1,1’-oxybis[4-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the oxygen bridge, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O5S2/c25-17-1-9-21(10-2-17)32(27,28)23-13-5-19(6-14-23)31-20-7-15-24(16-8-20)33(29,30)22-11-3-18(26)4-12-22/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGICPZKLPLQJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385471 |
Source
|
Record name | Benzene, 1,1'-oxybis[4-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29446-20-6 |
Source
|
Record name | Benzene, 1,1'-oxybis[4-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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